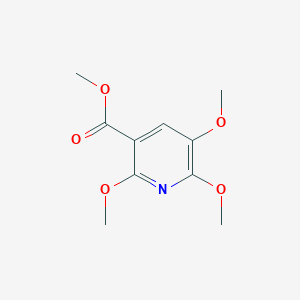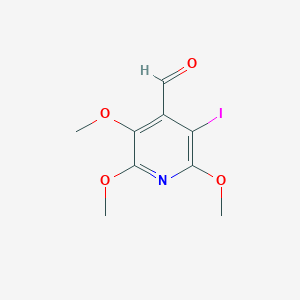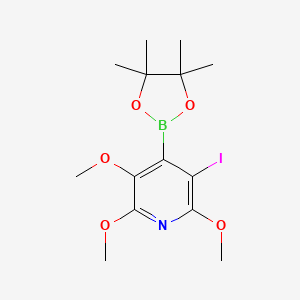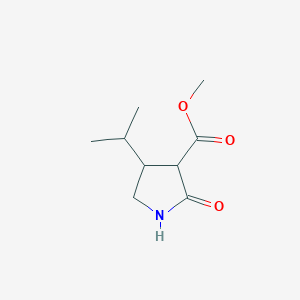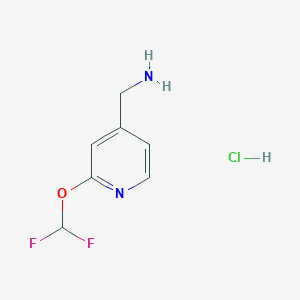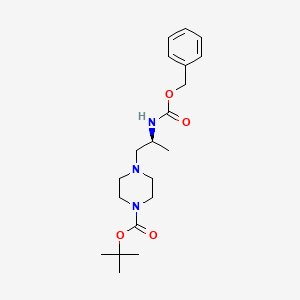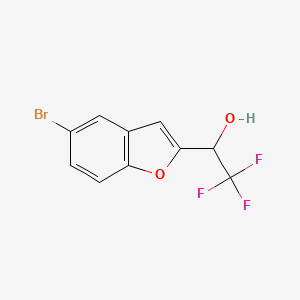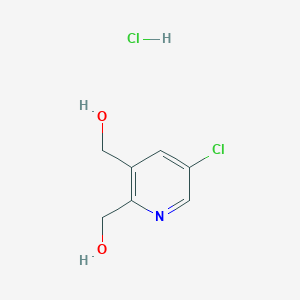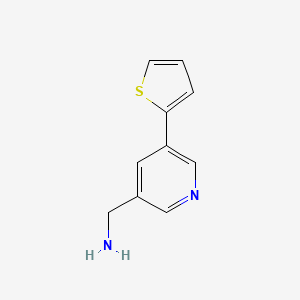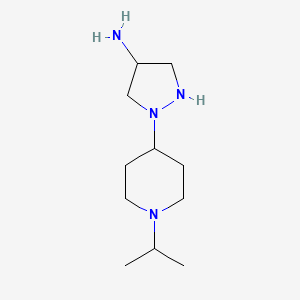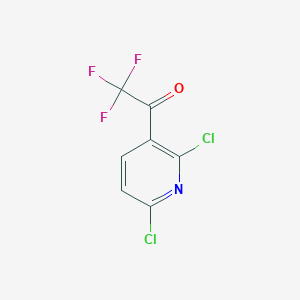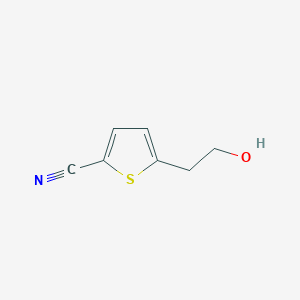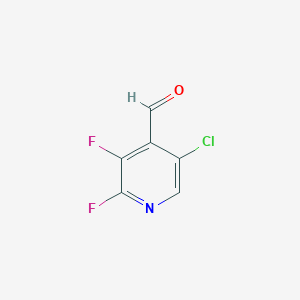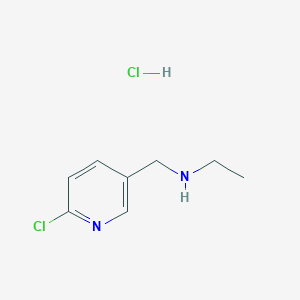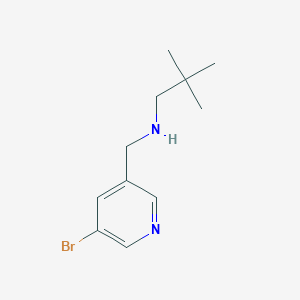
N-((5-bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Radiolabeling for PET Imaging
The compound has been synthesized for potential applications in Positron Emission Tomography (PET) imaging. A study detailed the synthesis of a CRF1 antagonist as a potential PET ligand, highlighting a novel palladium-catalyzed Suzuki coupling and subsequent radiolabeling steps, indicating its potential in neuroimaging applications (Kumar et al., 2003).
Intramolecular Cyclization and Amination Studies
Research has explored the base-catalyzed intramolecular cyclization of certain ammonium bromides, leading to the formation of isoindolinium salts. This indicates the compound's role in complex chemical transformations and its potential in synthesizing novel chemical structures (Chukhajian et al., 2008).
Mechanistic Studies in Amination Reactions
Studies have delved into the mechanisms of intramolecular amination, exploring how different substrates and conditions influence the outcome. This sheds light on the compound's utility in studying reaction pathways and developing new synthetic methods (Loones et al., 2007).
Antimicrobial Properties
The compound has been utilized in synthesizing derivatives with observed antimicrobial properties. This suggests potential pharmaceutical applications, particularly in developing new antimicrobial agents (Desai et al., 2012).
Catalytic Applications in Amination
The compound has found use in catalysis, specifically in selective amination processes. This points to its role in facilitating chemical transformations, which is crucial in various industrial and pharmaceutical syntheses (Ji et al., 2003).
Ligand Synthesis and Structural Studies
It has been instrumental in synthesizing ligands and studying their structural properties. These studies are foundational in material science and coordination chemistry, indicating the compound's role in developing complex molecular systems (Scott et al., 2004).
Propiedades
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2/c1-11(2,3)8-14-6-9-4-10(12)7-13-5-9/h4-5,7,14H,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBNANJCUKYMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745296 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine | |
CAS RN |
1333319-64-4 | |
| Record name | 3-Pyridinemethanamine, 5-bromo-N-(2,2-dimethylpropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333319-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



